6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate
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Overview
Description
6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate is a quinoline derivative with a molecular formula of C20H17BrNO3 and a molecular weight of 399.258 Da . Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-4-chloroquinoline with 4-butoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Chemical Reactions Analysis
6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It can also inhibit specific enzymes involved in cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
6-Bromo-4-chloro-2-methylquinoline: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
2-Hydroxyquinoline-4-carboxylic acid: This compound has a hydroxyl group instead of a butoxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17BrNO3- |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
6-bromo-2-(4-butoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)/p-1 |
InChI Key |
MCWLRWONJNAKKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Origin of Product |
United States |
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